4-Hydroxy-3-isopropylbenzonitrile
Overview
Description
4-Hydroxy-3-isopropylbenzonitrile is an organic compound with the molecular formula C10H11NO It is a derivative of benzonitrile, characterized by the presence of a hydroxyl group and an isopropyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-isopropylbenzonitrile typically involves the nitration of 4-hydroxy-3-isopropylbenzaldehyde followed by reduction. One common method is the reaction of 4-hydroxy-3-isopropylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base to form the corresponding oxime, which is then dehydrated to yield the nitrile.
Industrial Production Methods: In an industrial setting, the synthesis may involve the use of green chemistry principles, such as the use of ionic liquids as solvents and catalysts to minimize environmental impact. For example, the use of hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt as a catalyst and co-solvent can simplify the separation process and improve yield .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-3-isopropylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: 4-Hydroxy-3-isopropylbenzoic acid.
Reduction: 4-Hydroxy-3-isopropylbenzylamine.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-Hydroxy-3-isopropylbenzonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-isopropylbenzonitrile involves its interaction with various molecular targets. For instance, the nitrile group can act as an electrophile, participating in nucleophilic addition reactions. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
4-Hydroxybenzonitrile: Lacks the isopropyl group, making it less hydrophobic.
3-Isopropylbenzonitrile: Lacks the hydroxyl group, reducing its ability to form hydrogen bonds.
4-Hydroxy-3-methoxybenzonitrile: Contains a methoxy group instead of an isopropyl group, altering its electronic properties.
Uniqueness: 4-Hydroxy-3-isopropylbenzonitrile is unique due to the combination of the hydroxyl and isopropyl groups, which confer distinct physical and chemical properties. This combination enhances its solubility in organic solvents and its reactivity in various chemical reactions .
Properties
IUPAC Name |
4-hydroxy-3-propan-2-ylbenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7(2)9-5-8(6-11)3-4-10(9)12/h3-5,7,12H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYWJKNWORGPOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)C#N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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